5-Methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is recognized for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural characteristics. The molecular formula of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine is , with a molecular weight of approximately 175.19 g/mol .
This compound belongs to the class of pyrrolopyrazines, which are known for their biological activities, including potential roles as kinase inhibitors. The structure of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine can be derived from various synthetic pathways, often involving cyclization reactions of simpler precursors .
The synthesis of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine typically involves several key steps:
These methods highlight the compound's synthetic versatility and the importance of reaction conditions in achieving high yields.
5-Methyl-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions employed.
The mechanism of action for 5-Methyl-5H-pyrrolo[2,3-b]pyrazine primarily involves its interaction with biological targets such as kinases. By inhibiting kinase activity, this compound can disrupt phosphorylation processes critical for cell signaling pathways .
The inhibition of kinases by this compound may lead to alterations in cellular functions such as proliferation and survival, making it a candidate for further pharmacological investigations .
The physical properties of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine include:
Chemical properties include:
5-Methyl-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:
The journey of 5-methyl-5H-pyrrolo[2,3-b]pyrazine derivatives in drug discovery exemplifies rational scaffold-hopping strategies in kinase inhibitor development. This chemotype emerged serendipitously during efforts to optimize hepatocyte growth factor receptor (c-Met) inhibitors. Researchers initially identified weak FGFR1 activity (64–90% inhibition at 10 µM) in 1-sulfonylpyrazolo[4,3-b]pyridine compounds like 8 (89.7% FGFR1 inhibition), which were originally designed for c-Met inhibition [1] [2] . X-ray crystallography of compound 8 bound to FGFR1 (PDB: 5Z0S) revealed an unexpected binding mode where the methylpyrazole group occupied a back pocket of the ATP-binding site—a conformation distinct from c-Met binding interactions [2]. This structural insight triggered systematic scaffold exploration, leading to the adoption of 5H-pyrrolo[2,3-b]pyrazine as a superior framework. Early analogs like compound 9 demonstrated dramatically enhanced potency (>90% FGFR1 inhibition at 1 µM) , cementing this core’s therapeutic potential.
The subsequent optimization campaign yielded compound 13—a 5H-pyrrolo[2,3-b]pyrazine derivative bearing an unsubstituted pyrazole moiety. This molecule exhibited exceptional FGFR1 inhibition (IC₅₀ = 0.6 nM) and >1,600-fold selectivity over c-Met, marking a critical milestone in developing selective FGFR inhibitors [2]. By 2018, this scaffold had evolved into clinical candidates addressing FGFR-driven malignancies, with parallel research confirming its utility against CDK5, GSK-3, and JAK3 kinases [8]. Patent landscapes from 2009–2019 reflect intense interest, with claims covering >200 derivatives targeting proliferative, inflammatory, and autoimmune disorders [8].
Table 1: Key 5H-Pyrrolo[2,3-b]pyrazine Derivatives in Early Drug Discovery
Compound | R-Group | Kinase Target | Activity | CAS/Ref |
---|---|---|---|---|
8 | Imidazo[1,2-b]pyridazine | FGFR1 | 89.7% inhib. (10 µM) | [2] |
9 | 2-Fluoroethyl imidazole | FGFR1 | >90% inhib. (1 µM) | |
13 | H (unsubstituted pyrazole) | FGFR1 | IC₅₀ = 0.6 nM | [2] |
17 | 3-Nitrobenzene | FGFR1 | IC₅₀ = 85 nM | |
BI-3802* | Not disclosed | Undisclosed | Negative control | 1260812-97-2 [9] |
*Control compound from Boehringer Ingelheim’s open innovation portal
The 5-methyl-5H-pyrrolo[2,3-b]pyrazine scaffold confers distinctive pharmacophoric features essential for high-affinity kinase binding:
Core Scaffold Geometry:The bicyclic system comprises a six-membered pyrazine ring fused to a five-membered pyrrole, creating a planar, electron-deficient heteroaromatic system. This topology allows mimicry of adenine’s hydrogen-bonding pattern in the ATP-binding pocket. The N-methylation at position 5 enhances metabolic stability and modulates electron distribution, increasing π-stacking efficiency with hydrophobic residues like Phe489 in FGFR1 [2] . Compared to pyrrolo[2,3-d]pyrimidines, the pyrazine nitrogen (vs. CH in pyrimidine) introduces an additional hydrogen-bond acceptor, improving hinge region interactions [6].
Critical Binding Interactions:Co-crystal structures (e.g., compound 13–FGFR1) reveal three anchor points driving potency:
Table 2: Comparative Hinge-Binding Motifs in Kinase Inhibitors
Scaffold | Hydrogen Bonds with Hinge | Kinase Selectivity Profile | Key Limitations |
---|---|---|---|
5H-Pyrrolo[2,3-b]pyrazine | Dual: Donor + acceptor | High for FGFR, CDK5, GSK-3 | Metabolic susceptibility at C7 |
Pyrrolo[2,3-d]pyrimidine | Single acceptor | Broad (e.g., EGFR, JAK) | Off-target effects |
Purine | Dual: Donor + acceptor | Pan-kinase | Poor selectivity |
Quinazoline | Dual: Acceptor + donor | EGFR-specific | Resistance mutations |
Substituent Effects on Potency:
Computational analyses confirm that the scaffold’s dipole moment (∼5.2 Debye) complements the electrostatic potential of FGFR’s ATP pocket, while its moderate logP (∼1.8) balances membrane penetration and aqueous solubility [9]. These features collectively enable nanomolar-level inhibition of dysregulated kinases across multiple cancer types while minimizing off-target effects—validating 5-methyl-5H-pyrrolo[2,3-b]pyrazine as a privileged structure in targeted oncology therapeutics [1] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1